1-Acetil-3,5-dimetil Adamantano

Descripción general

Descripción

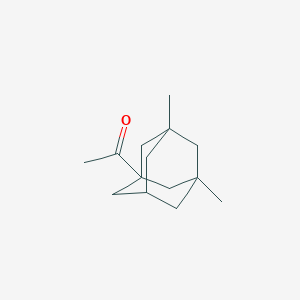

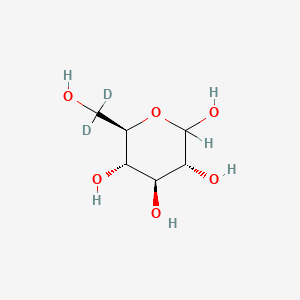

1-Acetyl-3,5-dimethyl Adamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of an acetyl group at the first position and two methyl groups at the third and fifth positions of the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies and industrial applications.

Aplicaciones Científicas De Investigación

1-Acetyl-3,5-dimethyl Adamantane has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex adamantane derivatives and studying reaction mechanisms.

Biology: Investigated for its potential antiviral and antibacterial properties due to the stability and rigidity of the adamantane core.

Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for enzymes and receptors.

Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal stability and mechanical properties.

Mecanismo De Acción

Target of Action

1-Acetyl-3,5-dimethyl Adamantane is a derivative of adamantane . Adamantane is known to interact with Camphor 5-monooxygenase , an enzyme found in Pseudomonas putida . .

Mode of Action

Adamantane derivatives are known to exhibit unique stability and reactivity due to their carbocation or radical intermediates . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Biochemical Pathways

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Action Environment

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3,5-dimethyl Adamantane typically involves the functionalization of adamantane derivatives. One common method includes the Friedel-Crafts acylation of 3,5-dimethyl adamantane with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired acetylated product.

Industrial Production Methods: Industrial production of 1-Acetyl-3,5-dimethyl Adamantane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Acetyl-3,5-dimethyl Adamantane undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methyl groups can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms under UV light or in the presence of radical initiators.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas under UV light.

Major Products Formed:

Oxidation: 1-Carboxy-3,5-dimethyl Adamantane.

Reduction: 1-(Hydroxymethyl)-3,5-dimethyl Adamantane.

Substitution: 1-Acetyl-3,5-dimethyl-2-chloro Adamantane.

Comparación Con Compuestos Similares

1-Acetyl Adamantane: Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.

3,5-Dimethyl Adamantane:

1,3,5-Trimethyl Adamantane: Contains an additional methyl group, which can influence its physical and chemical properties.

Uniqueness: 1-Acetyl-3,5-dimethyl Adamantane is unique due to the combination of the acetyl and methyl groups on the adamantane core. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

1-(3,5-dimethyl-1-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLDWXYQFICXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the significance of 1-acetyl-3,5-dimethyl adamantane in the synthesis of memantine hydrochloride?

A1: 1-Acetyl-3,5-dimethyl adamantane serves as a crucial intermediate in the synthesis of memantine hydrochloride. The provided research paper describes a method where 1-bromo-3,5-dimethyl adamantane undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid to yield 1-acetyl-3,5-dimethyl adamantane. [] This compound is then further hydrolyzed and acidified to ultimately produce memantine hydrochloride.

Q2: Are there any advantages to the described synthetic route involving 1-acetyl-3,5-dimethyl adamantane for industrial production?

A2: Yes, the research highlights a few advantages of this specific synthetic route. Firstly, monitoring color change during the acetylamino temperature process helps control the exothermic reaction and minimize risks associated with uncontrolled heat generation. [] Secondly, the use of ethyl acetate or dichloromethane for extraction offers a less toxic alternative compared to traditionally used solvents like benzene or chloroform. [] Finally, recrystallization from isopropyl alcohol, ethanol, or ethyl acetate mixtures again avoids the use of more toxic chloroform. [] These modifications contribute to a safer and potentially more environmentally friendly industrial process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)